Hafnium titanium oxide

high‑k dielectric gate oxide MIM capacitor

Hafnium titanium oxide, primarily encountered as the stoichiometric orthorhombic phase hafnium titanate (HfTiO₄) or as mixed HfₓTi₁₋ₓO₂ thin films, belongs to the class of group IV transition‑metal titanates crystallizing in the α‑PbO₂‑type structure. It exhibits a wide band gap (∼3.4–3.9 eV), high chemical and thermal stability, and a dielectric constant (εr) that can be compositionally and thermally tuned from ∼24 to 60, substantially exceeding that of SiO₂ (εr ≈ 3.9).

Molecular Formula H4HfO4Ti-4
Molecular Weight 294.38 g/mol
Cat. No. B13818415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium titanium oxide
Molecular FormulaH4HfO4Ti-4
Molecular Weight294.38 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[Ti].[Hf]
InChIInChI=1S/Hf.4H2O.Ti/h;4*1H2;/p-4
InChIKeyIQLBAKODPPKIOC-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Titanium Oxide (HfTiO₄) for Advanced Dielectrics and High‑Temperature Ceramics: A Procurement‑Focused Baseline


Hafnium titanium oxide, primarily encountered as the stoichiometric orthorhombic phase hafnium titanate (HfTiO₄) or as mixed HfₓTi₁₋ₓO₂ thin films, belongs to the class of group IV transition‑metal titanates crystallizing in the α‑PbO₂‑type structure [1]. It exhibits a wide band gap (∼3.4–3.9 eV), high chemical and thermal stability, and a dielectric constant (εr) that can be compositionally and thermally tuned from ∼24 to 60, substantially exceeding that of SiO₂ (εr ≈ 3.9) [2][3]. These characteristics position HfTiO₄ as a candidate for high‑k gate dielectrics, thermal barrier coatings, protective optical coatings, and photocatalysis.

Why HfO₂, TiO₂, or ZrTiO₄ Cannot Substitute for Hafnium Titanium Oxide Without Performance Loss


Although HfO₂ and TiO₂ individually serve as high‑k dielectrics or optical coatings, simply blending or interchanging them does not reproduce HfTiO₄'s property suite. The orthorhombic HfTiO₄ phase that emerges upon crystallization annealing drives a non‑linear surge in dielectric constant (εr up to 60) that is absent in pure HfO₂ (εr ≈ 20) or TiO₂ (εr ≈ 40) [1]. Similarly, isostructural ZrTiO₄ lacks the highly anisotropic thermal expansion and the unique ferroelectric response achievable in HfO₂–TiO₂ nanolaminates [2][3]. Generic substitution therefore risks compromised gate capacitance, unpredictable thermal stress, or forfeited ferroelectric functionality.

Quantitative Differentiation Evidence for Hafnium Titanium Oxide Versus Closest Comparators


Post‑Annealing Dielectric Constant Boost: HfTiO₄ Achieves εr ≈ 60 vs. HfO₂ (20), TiO₂ (40), TaAlOₓ (13), and ZrSiO₄ (12)

ALD‑deposited HfTiOx films with Hf content between 64 % and 30 % exhibit a dielectric constant up to 60 after O₂ crystallization annealing, whereas as‑deposited HfO₂ and TiO₂ show εr of 20 and 40, respectively [1]. Stoichiometric solution‑processed HfTiO₄ films yield εr = 30 (amorphous) and εr = 38 after 800 °C annealing, compared with εr = 13 for TaAlOₓ and εr = 12 for ZrSiO₄ under identical processing [2].

high‑k dielectric gate oxide MIM capacitor CMOS scaling

Anisotropic Thermal Expansion: HfTiO₄ Exhibits Axis‑Dependent Coefficients, Unlike ZrTiO₄'s Near‑Isotropic Behavior

HfTiO₄ displays highly anisotropic thermal expansion with αₐ = +(8.7 ± 0.5)×10⁻⁶ °C⁻¹, α_b = –(5.2 ± 0.5)×10⁻⁶ °C⁻¹, and α_c = +(5.3 ± 0.5)×10⁻⁶ °C⁻¹. In contrast, isostructural ZrTiO₄ shows markedly less anisotropic expansion, with all axes expanding positively [1]. The negative expansion along the b‑axis of HfTiO₄, confirmed up to 1073 K in independent studies, provides a unique degree of freedom for thermal stress management [2].

thermal barrier coating thermal expansion high‑temperature ceramic stress engineering

Reduced Thermal Conductivity via HfTiO₄ Phase Precipitation in TiO₂‑Doped HfO₂ Ceramics

Systematic doping of HfO₂ with TiO₂ (5–40 mol%) leads to precipitation of the orthorhombic HfTiO₄ phase, which significantly reduces thermal conductivity relative to undoped HfO₂. The maximum reduction is observed when the HfTiO₄ weight fraction reaches 100 % at the Hf₀.₆Ti₀.₄O₂ composition [1]. While pure HfO₂ thin films exhibit lattice thermal conductivity in the range 0.49–0.95 W m⁻¹ K⁻¹, the formation of the HfTiO₄ phase introduces additional phonon‑scattering centers that drive thermal conductivity lower, an effect not attainable with HfO₂ or TiO₂ alone [1][2].

thermal barrier coating thermal conductivity HfO₂‑based ceramics high‑temperature insulation

Composition‑Tunable Hardness: HfTiO₄ Thin Films Bridge HfO₂ (4.9 GPa) and TiO₂ (13.7 GPa) with Annealing‑Controlled Hardness Modulation

Magnetron‑sputtered HfO₂–TiO₂ mixed oxide films exhibit hardness that scales from 4.90 GPa (pure HfO₂) to 13.7 GPa (pure TiO₂) as Ti content increases [1]. Stoichiometric HfTiO₄ films in the as‑deposited state achieve hardness of approximately 9 GPa, which is 3× higher than the same films after annealing at 800 °C (∼3 GPa) [2]. This provides a 1.8× hardness enhancement over pure HfO₂ while maintaining optical transparency suitable for protective coatings.

hard coating nanoindentation protective optical coating mechanical durability

Ferroelectric Remanent Polarization: HfO₂–TiO₂ Nanolaminates Deliver 4.65 μC cm⁻² with 10⁷‑Cycle Endurance, Unattainable with Pure HfO₂ or TiO₂

HfO₂–TiO₂ (HTO) nanolaminates grown by plasma‑enhanced ALD exhibit ferroelectric switching with a remanent polarization Pr = 4.65 μC cm⁻², a dielectric constant of 32–33, and endurance exceeding 10⁷ cycles [1]. Pure HfO₂ films deposited by the same PEALD process are paraelectric in the absence of conventional dopants (Si, Al, Zr), while TiO₂ alone does not exhibit ferroelectricity. The Ti‑incorporated orthorhombic phase thus provides a ferroelectric gate oxide without introducing foreign dopant elements beyond Ti.

ferroelectric memory FeRAM hafnia ferroelectrics nanolaminate endurance

Visible‑Light Photoelectrochemical Response: Mesoporous HfTiO₄ Outperforms Commercial TiO₂ Under 450 nm Irradiation

Solution‑combustion‑synthesized mesoporous orthorhombic HfTiO₄ (band gap 3.47 eV, specific surface area 17 m² g⁻¹, pore size 15 nm) demonstrated photoelectrochemical photoresponse at 450 nm (visible) that surpassed commercial TiO₂ (Sigma‑Aldrich) under identical test conditions [1]. While commercial anatase/rutile TiO₂ is effectively photoactive only under UV (<390 nm) due to its 3.0–3.2 eV indirect band gap, HfTiO₄'s electronic structure enables meaningful visible‑light harvesting without doping or sensitization.

photocatalysis visible‑light photoanode water splitting photoelectrochemistry

Procurement‑Relevant Application Scenarios for Hafnium Titanium Oxide Based on Quantitative Differentiation Evidence


Sub‑5 nm Node CMOS Gate Dielectric with Equivalent Oxide Thickness Below 1 nm

The demonstrated εr of up to 60 after O₂ crystallization annealing [Section 3, Evidence Item 1, REFS-1] enables gate dielectric physical thickness scaling while maintaining capacitance density. Combined with a leakage current density of 10⁻⁸ A cm⁻² at Vg = +1 V and 0.8 nm EOT [Section 3, Evidence Item 1, REFS-1], HfTiOₓ films meet the stringent leakage requirements for low‑power CMOS logic and DRAM capacitor dielectrics. Procurement should specify Hf:Ti ratios in the 64:36 to 30:70 range and O₂‑ambient crystallization anneal capability.

Thermal Barrier Coatings with Engineered Anisotropic Thermal Expansion for Turbine Components

HfTiO₄'s highly anisotropic thermal expansion, including negative expansion along the b‑axis [Section 3, Evidence Item 2, REFS-1], allows coating designers to match substrate in‑plane expansion while permitting out‑of‑plane compliance. When combined with the thermal conductivity reduction achieved through TiO₂ doping and HfTiO₄ phase precipitation [Section 3, Evidence Item 3, REFS-1], Hf₀.₈₅Ti₀.₁₅O₂ compositions offer a balanced mechanical–thermal profile for bond coats in aerospace and power‑generation gas turbines operating above 1200 °C.

Ferroelectric Non‑Volatile Memory (FeRAM/FeFET) Using HfO₂–TiO₂ Nanolaminates

The ferroelectric remanent polarization of 4.65 μC cm⁻² with 10⁷‑cycle endurance [Section 3, Evidence Item 5, REFS-1] positions HfO₂–TiO₂ nanolaminates as a drop‑in ferroelectric gate dielectric for embedded non‑volatile memory. Unlike Si‑ or Al‑doped HfO₂, the Ti‑based system leverages the existing HfO₂ ALD precursor supply chain and standard TiN electrode integration. Procurement specifications should require PEALD capability with sub‑cycle TiO₂ incorporation and post‑deposition anneal at temperatures compatible with back‑end‑of‑line thermal budgets.

Visible‑Light Photoanodes for Photoelectrochemical Water Splitting

Mesoporous HfTiO₄'s superior visible‑light (450 nm) photoresponse relative to commercial TiO₂ [Section 3, Evidence Item 6, REFS-1] makes it a candidate photoanode material for solar‑driven hydrogen production. With a band gap of 3.47 eV, a specific surface area of 17 m² g⁻¹, and mesoporosity (15 nm pores), it provides adequate light absorption and electrolyte accessibility. Procurement for photoelectrochemical research should specify orthorhombic phase purity, nanoparticle morphology (∼25 nm crystallite size), and mesoporous architecture obtained via solution combustion synthesis.

Quote Request

Request a Quote for Hafnium titanium oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.